molecular formula C19H30O2 B051698 Androst-4-ene-3beta,17alpha-diol CAS No. 15216-04-3

Androst-4-ene-3beta,17alpha-diol

Cat. No. B051698
CAS RN: 15216-04-3
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-SLMGBJJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-4-ene-3beta,17alpha-diol, also known as 4-Androstenediol (4-AD), is a naturally occurring steroid hormone that is produced in the adrenal gland and gonads. It is a precursor to testosterone and other androgens, and is used as a dietary supplement by athletes and bodybuilders to increase muscle mass and strength. In recent years, 4-AD has also been studied for its potential therapeutic applications in a variety of medical conditions.

Mechanism Of Action

4-AD is converted to testosterone and other androgens in the body through a series of enzymatic reactions. These androgens bind to androgen receptors in target tissues, such as muscle and bone, and stimulate protein synthesis and bone growth. 4-AD has also been shown to have anti-estrogenic effects, which may be beneficial in the treatment of estrogen-dependent breast cancer.

Biochemical And Physiological Effects

In animal studies, 4-AD has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been shown to have neuroprotective effects and improve cognitive function in aged rats. In humans, 4-AD has been reported to increase testosterone levels and improve muscle strength and endurance.

Advantages And Limitations For Lab Experiments

One advantage of using 4-AD in lab experiments is that it is a natural steroid hormone that is produced in the body, making it more physiologically relevant than synthetic androgens. However, 4-AD is also rapidly metabolized in the liver and has a short half-life, which can make it difficult to achieve stable blood levels. Additionally, the use of 4-AD as a dietary supplement by athletes and bodybuilders may confound the results of experiments.

Future Directions

There are several areas of research that could be pursued in the future to further investigate the potential therapeutic applications of 4-AD. These include:
1. Investigating the effects of 4-AD in combination with other drugs or supplements, such as growth hormone or creatine.
2. Studying the long-term effects of 4-AD on muscle and bone health in humans.
3. Investigating the potential neuroprotective effects of 4-AD in animal models of neurodegenerative diseases.
4. Examining the anti-estrogenic effects of 4-AD in breast cancer cell lines.
5. Investigating the effects of 4-AD on immune function and inflammation.
In conclusion, Androst-4-ene-3beta,17alpha-dioldiol is a naturally occurring steroid hormone that has potential therapeutic applications in a variety of medical conditions. While there is still much to learn about its mechanisms of action and long-term effects, it is a promising area of research that could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

4-AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione through a series of chemical reactions. The most common method involves the reduction of the double bond between carbon atoms 4 and 5 in the androstenedione molecule, followed by reduction of the keto group at carbon 17 to a hydroxyl group. The resulting product is 4-AD.

Scientific Research Applications

4-AD has been studied for its potential therapeutic applications in a variety of medical conditions, including breast cancer, osteoporosis, and hypogonadism. It has also been investigated as a potential treatment for muscle wasting in patients with HIV/AIDS and other chronic illnesses.

properties

CAS RN

15216-04-3

Product Name

Androst-4-ene-3beta,17alpha-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1

InChI Key

BTTWKVFKBPAFDK-SLMGBJJTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

synonyms

Δ4-Androstene-3β,17α-diol;  (3β,17α)-Androst-4-ene-3,17-diol; 

Origin of Product

United States

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